3,4-dichloro-N-quinolin-5-ylbenzamide
Description
3,4-Dichloro-N-quinolin-5-ylbenzamide is a synthetic benzamide derivative featuring a quinoline moiety substituted at the 5-position and a dichlorinated benzamide group. Its structure combines a planar aromatic system with electron-withdrawing chlorine substituents, which may enhance binding affinity to biological targets such as kinases or receptors.
Properties
CAS No. |
865275-25-8 |
|---|---|
Molecular Formula |
C16H10Cl2N2O |
Molecular Weight |
317.2g/mol |
IUPAC Name |
3,4-dichloro-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-7-6-10(9-13(12)18)16(21)20-15-5-1-4-14-11(15)3-2-8-19-14/h1-9H,(H,20,21) |
InChI Key |
HWHSNUBQNHBCHL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolinyl Acetamide Derivatives
Key analogs from Journal Kimia Sains dan Aplikasi (2020) include indolinone-based acetamides with N-quinolin-6-yl substituents (Table 1). These compounds differ in their indolinone ring substituents, which correlate with varying bioactivity scores (hypothesized to represent inhibitory concentrations or binding affinities):
| Compound ID | Substituent(s) on Indolinone Core | Bioactivity Score |
|---|---|---|
| 57 | 5-Amino, 4-bromobenzyl | 5.411 |
| 58 | 5-Hydroxymethyl, 4-bromobenzyl | 5.208 |
| 59 | 5-Cyanamido, 4-bromobenzyl | 6.878 |
| 60 | 3-Aminoisoxazol-5-ylmethyl | 5.322 |
Table 1: Bioactivity of quinolinyl acetamide analogs .
- 3,4-Dichloro-N-quinolin-5-ylbenzamide lacks the indolinone core but shares the quinoline-aromatic system.
Chlorinated Isoquinoline Derivatives
The crystal structure of N-(4-Chlorobenzylidene)-3,4-dimethyl-isoquinoline-5-amine () reveals a planar E-configuration with a dihedral angle of 1.25° between the benzene and isoquinoline rings. C-H⋯C interactions stabilize its crystal lattice, a feature absent in this compound due to differences in substitution patterns .
| Property | N-(4-Chlorobenzylidene)-3,4-dimethyl-isoquinoline-5-amine | This compound |
|---|---|---|
| Aromatic System | Isoquinoline + benzene | Quinoline + dichlorobenzamide |
| Substituents | 4-Chlorobenzylidene, 3,4-dimethyl | 3,4-Dichlorobenzamide |
| Key Interactions | C-H⋯C | Potential halogen bonding (Cl atoms) |
| Crystallinity | High (R-factor = 0.044) | Not reported in reviewed studies |
Table 2: Structural comparison with chlorinated isoquinoline analog .
- Key Observations: The isoquinoline derivative’s planar geometry contrasts with the flexible benzamide linker in this compound, which may reduce conformational rigidity. Dichlorination in the benzamide group could enhance electron-deficient character, favoring interactions with nucleophilic residues in target proteins compared to the monochloro analog .
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